1-Cyclobutene-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclobutene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5(7)4-2-1-3-4/h2H,1,3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUKMALSQXRODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23519-90-6 | |
| Record name | cyclobut-1-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Cyclobutene Scaffolds in Modern Organic Synthesis and Materials Science
The cyclobutene (B1205218) unit is a cornerstone in the construction of complex molecular architectures. researchgate.net Its inherent ring strain and unique three-dimensional structure provide a powerful platform for a variety of chemical transformations. researchgate.netresearchgate.net
In the realm of organic synthesis , cyclobutene scaffolds are prized as versatile building blocks. researchgate.net Their strained nature facilitates ring-opening reactions, allowing for the stereoselective synthesis of a wide array of acyclic and larger ring systems. Furthermore, the double bond within the cyclobutene ring is amenable to a range of cycloaddition reactions, providing a direct route to intricate polycyclic frameworks. researchgate.netacs.org The reactivity of cyclobutenes enables chemists to construct complex natural products and other medicinally relevant molecules with high efficiency and control. researchgate.net
The utility of cyclobutane (B1203170) derivatives extends into materials science , where they are employed to create novel polymers and functional materials. lifechemicals.com For instance, the incorporation of cyclobutane moieties into polymer backbones can lead to materials with tailored thermal and mechanical properties. Research has demonstrated their application in the development of stress-responsive polymers. lifechemicals.com The unique conformational constraints imposed by the cyclobutane ring can also be harnessed to create materials with specific optical or electronic properties.
Historical Trajectory and Evolution of Research on 1 Cyclobutene 1 Carboxylic Acid
The journey of cyclobutane (B1203170) chemistry has been marked by both challenge and discovery. While cyclobutane itself was first synthesized in 1907, the synthesis of its derivatives was initially fraught with difficulty and misinterpretation. ru.nl Early attempts to synthesize related compounds, such as 1,3-cyclobutanedicarboxylic acid, in the late 19th and early 20th centuries were often erroneous, highlighting the complexities of working with these strained ring systems. okstate.edu
A significant turning point in the field was the discovery of naturally occurring cyclobutane-containing amino acids. tandfonline.comunirioja.es These findings spurred a wave of research into the synthesis and biological activity of a wide range of cyclobutane derivatives. tandfonline.comunirioja.es This renewed interest laid the groundwork for the more focused investigation of specific compounds like 1-cyclobutene-1-carboxylic acid. The development of more sophisticated synthetic methods and analytical techniques has since enabled a deeper understanding of the reactivity and potential of this unique molecule.
Rationale for Advanced Academic Research on 1 Cyclobutene 1 Carboxylic Acid
De Novo Synthesis of the this compound Skeleton
The de novo construction of the cyclobutene ring system is a fundamental challenge in organic synthesis, requiring precise control over ring-forming reactions to overcome inherent ring strain. mdpi.comd-nb.info
Cyclization Strategies for Four-Membered Ring Formation
The formation of the four-membered cyclobutene ring is often achieved through cycloaddition reactions or intramolecular cyclizations.
[2+2] Cycloadditions: The [2+2] cycloaddition between an alkyne and an alkene is a direct method for forming the cyclobutene core. nih.govresearchgate.net While historically limited to highly activated or reactive substrates, recent advancements have expanded the scope of this reaction. nih.gov For instance, cobalt-catalyzed enantioselective [2+2] cycloadditions have been developed, allowing for the synthesis of a wide variety of chiral cyclobutenes. nih.gov Photocatalyzed [2+2] reactions involving indole (B1671886) derivatives and alkynes have also been employed to construct fused cyclobutene ring systems. researchgate.net
Intramolecular Cyclization: Thermally induced intramolecular cyclization represents another effective strategy. researchgate.netbohrium.com One notable example involves the thermal annulation of a cyclobutene derivative with a substituted acetylene (B1199291) to produce functionalized cyclobutenes. mdpi.com Additionally, intramolecular radical cyclizations have been shown to form cyclobutane rings, which can be precursors to cyclobutene systems. oup.com A one-pot synthesis using an intramolecular Wittig reaction has also been reported for creating functionalized cyclobutene derivatives. researchgate.net
Conversion Pathways from Precursor Molecules
The synthesis of this compound can also be achieved by modifying existing cyclic precursors.
From Cyclobutanone (B123998) Derivatives: A common and efficient route begins with cyclobutanone precursors. For example, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid can be synthesized from 4-oxocyclobutane precursors. acs.org The cyclobutanone is first converted to its trifluoromethyl carbinol, followed by deoxygenation and decarboxylation to yield the desired product. acs.org
From Dicarboxylic Acids: Another established method involves the thermolysis of cyclobutane-1,1-dicarboxylic acid. This precursor can be prepared via a Dieckmann-type condensation. Subsequent selective hydrolysis and elimination steps can lead to the formation of the cyclobutene double bond.
Functionalization and Derivatization of this compound
Once the this compound skeleton is formed, it can be readily modified at either the carboxylic acid group or the cyclobutene ring itself, opening pathways to a wide array of functionalized derivatives.
Transformation of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid functional group is a versatile handle for derivatization through standard organic transformations.
Esterification: Methyl and ethyl esters of this compound are common derivatives. chemicalbook.comchemicalbook.com For example, methyl 1-cyclobutene-1-carboxylate can be synthesized from ethyl 1-bromocyclobutane-1-carboxylate through a process involving heating with potassium hydroxide (B78521) followed by reaction with methyl iodide. chemicalbook.com
Amidation: The carboxylic acid can be converted to various amides. This is often achieved by first activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with a desired amine. This approach has been used to synthesize a variety of cyclobutane carboxamides, which are valuable in medicinal chemistry. nih.gov A tandem amidation/aza-Michael addition protocol has been developed to synthesize β-N-heterocyclic cyclobutane carboximides. chemistryviews.org
| Derivative Type | Reagents/Conditions | Product Example | Reference |
|---|---|---|---|
| Esterification | 1. KOH, Toluene, Heat 2. Methyl iodide, HMPA, 20°C | This compound methyl ester | chemicalbook.com |
| Amidation | 1. Oxalyl chloride (for acid chloride formation) 2. Amine | Cyclobutyl carboxylic amides | nih.gov |
| Tandem Amidation/Aza-Michael Addition | Benzo[d]oxazol-2(3H)-one, DMAP | β-N-heterocyclic cyclobutane carboximides | chemistryviews.org |
Introduction of Substituents onto the Cyclobutene Ring
Adding substituents directly to the cyclobutene ring allows for the creation of more complex and functionally diverse molecules.
Conjugate Addition: The electron-withdrawing nature of the carboxyl group activates the double bond for Michael additions. This allows for the introduction of nucleophiles at the C2 position. For instance, a diastereoselective sulfa-Michael addition using various thiols has been developed to synthesize thio-substituted cyclobutane esters and amides. rsc.orgrsc.org
C-H Functionalization: Palladium-catalyzed C-H activation provides a powerful tool for introducing aryl and vinyl groups onto the cyclobutane ring. nih.gov This method has been used for the enantioselective arylation and vinylation of cyclobutyl carboxylic amides, enabling the construction of multiple consecutive chiral centers. nih.gov
Ring Expansion: A unique strategy involves the ring expansion of a cyclopropyl (B3062369) carbene, which can regioselectively and stereospecifically form a cyclobutenoate. nih.gov Subsequent rhodium-catalyzed conjugate addition of an aryl boronic acid can introduce a fourth substituent diastereoselectively. nih.gov
Stereoselective and Enantioselective Synthetic Approaches to Derivatives
Controlling the stereochemistry during the synthesis of cyclobutene derivatives is crucial, especially for applications in medicinal chemistry and natural product synthesis. researchgate.netrsc.org
Chiral Catalysts: The use of chiral catalysts is a premier strategy for achieving enantioselectivity. Cobalt catalysts derived from readily available amino-alcohols have proven effective in [2+2] cycloadditions between alkynes and alkenes, yielding cyclobutenes with high enantiomeric excess (86–97% ee). nih.gov Chiral cinchona-based squaramide organocatalysts have been successfully used in the enantioselective sulfa-Michael addition to cyclobutenes, producing thio-cyclobutanes with excellent enantioselectivity. rsc.orgrsc.org
Chiral Auxiliaries: Another common approach is the use of chiral auxiliaries. For example, Evans oxazolidinones have been employed in [2+2] photodimerization reactions of cinnamic acid derivatives to afford functionalized cyclobutane rings with up to 99% enantiocontrol after the auxiliary is removed. rsc.org
Substrate Control: Stereoselectivity can also be induced by the substrate itself. In the synthesis of pipercyclobutanamide A, the existing amide substituent on the ring directed the diastereoselective conjugate addition of an aryl group. nih.gov Similarly, in the synthesis of certain cis-1,3-disubstituted cyclobutane carboxylic acids, the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative was a key step. researchgate.net
| Approach | Methodology | Key Reagent/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Chiral Catalysis | [2+2] Cycloaddition | Cobalt/Amino-alcohol complex | Enantioselective synthesis of cyclobutenes (86-97% ee) | nih.gov |
| Chiral Catalysis | Sulfa-Michael Addition | Chiral Cinchona Squaramide | Enantioselective synthesis of thio-cyclobutanes | rsc.orgrsc.org |
| Chiral Auxiliary | [2+2] Photodimerization | Evans Oxazolidinone | Enantiopure cyclobutanes (up to 99% ee) | rsc.org |
| Substrate Control | Diastereoselective Conjugate Addition | Existing amide substituent | Diastereoselective introduction of aryl group | nih.gov |
Advanced Synthetic Techniques Applied to this compound Systems
The construction of the strained four-membered ring of this compound and its derivatives necessitates specialized synthetic strategies. Modern organic synthesis has seen the development of advanced photochemical, metal-catalyzed, and organocatalytic methods that provide efficient access to these valuable building blocks. These techniques often offer high levels of control over stereochemistry and functional group tolerance, enabling the creation of a diverse array of complex cyclobutene structures.
Photochemical Strategies for Cyclobutene Construction
Photochemical reactions, particularly the [2+2] cycloaddition, represent a fundamental and powerful method for constructing the cyclobutene core. acs.orgacs.org This approach involves the light-induced reaction between an alkene and an alkyne, directly forming the four-membered ring in a highly atom-economical fashion. thieme-connect.com The reaction is typically initiated by the excitation of one of the components to a triplet state, which then adds to the ground state of the other component in a stepwise manner. nih.gov
A notable application of this strategy is the photochemical [2+2] cycloaddition of alkynyl boronates with maleimides. nih.gov This method yields maleimide-derived cyclobutenyl boronates, which are versatile intermediates for further transformations like Suzuki cross-coupling. nih.govresearchgate.net The reaction proceeds in moderate to good yields (35-70%) and demonstrates compatibility with a range of functional groups. nih.gov Mechanistic studies confirm that the key step involves the interaction of a triplet-excited maleimide (B117702) with a ground-state alkynyl boronate. nih.gov
Visible-light catalysis has emerged as a milder alternative to UV irradiation for these cycloadditions. It allows for the dearomative [2+2] cycloaddition of indole and pyrrole (B145914) derivatives with tethered alkynes, producing cyclobutene-fused indolizidines. chinesechemsoc.org This intramolecular approach, mediated by an energy-transfer mechanism, is highly efficient and selective, preventing the ring-opening side reactions that can occur under UV light. chinesechemsoc.org
Tandem photochemical reactions have also been devised to create complex cyclobutene derivatives. For example, a process starting with a cyclopent-2-enone and an alkene can be controlled to yield cyclobutene aldehydes through a sequence involving an initial [2+2] photocycloaddition followed by a Norrish Type I cleavage and hydrogen transfer. researchgate.net These aldehydes are typically trapped in situ as stable acetals. researchgate.net
Table 1: Examples of Photochemical Cyclobutene Synthesis
| Reactants | Reaction Type | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Alkynyl boronates + Maleimides | Intermolecular [2+2] Cycloaddition | UV irradiation; proceeds via triplet-excited maleimide. | Cyclobutenyl boronates | nih.gov |
| Indole/Pyrrole with tethered alkyne | Intramolecular Dearomative [2+2] Cycloaddition | Visible-light mediated; energy-transfer catalysis. | Cyclobutene-fused indolizidines | chinesechemsoc.org |
| Cyclopent-2-enone + Alkene | Tandem [2+2] Cycloaddition/Norrish-I Cleavage | Forms cyclobutene aldehydes, trapped as acetals. | Cyclobutene acetals | researchgate.net |
Metal-Catalyzed Synthetic Protocols
Transition-metal catalysis offers a broad and versatile platform for the synthesis of cyclobutene derivatives, often providing high efficiency and stereoselectivity. thieme-connect.com Palladium, in particular, has been extensively used in various catalytic cycles to construct or functionalize the cyclobutene ring. researchgate.net
One prominent palladium-catalyzed method involves the cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides. bohrium.comorganic-chemistry.org This reaction proceeds through the formation of a palladium carbene intermediate, which, depending on the subsequent reaction pathway (e.g., β-hydride elimination), can selectively yield cyclobutenes or other four-membered ring products. bohrium.comorganic-chemistry.org Another innovative approach combines the photochemical isomerization of 2-pyrone into a strained bicyclic lactone with a subsequent palladium-catalyzed allylic alkylation, providing access to highly functionalized cyclobutenes. thieme-connect.comresearchgate.net
Other metals also play a crucial role in cyclobutene synthesis. Gold(I) catalysts can mediate the intermolecular [2+2] cycloaddition between arylalkynes and alkenes. researchgate.net This reaction proceeds stepwise through the formation of a cyclopropyl gold(I) carbene intermediate, which then undergoes ring expansion to the cyclobutene product. researchgate.net Copper-catalyzed tandem reactions have been developed for generating chiral cyclobutene derivatives from cyclobutenones. nih.gov These one-pot processes can involve an enantioselective conjugate addition or reduction, followed by trapping with an electrophile. nih.gov A copper-catalyzed radical cascade reaction starting from simple cyclobutanes can also produce highly functionalized diaminated or disulfonylated cyclobutenes through the cleavage of multiple C-H bonds. rsc.org
Table 2: Selected Metal-Catalyzed Syntheses of Cyclobutene Derivatives
| Catalyst/Metal | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Palladium | Carbene Coupling | Cyclobutanone N-sulfonylhydrazones + Aryl halides | Aryl-substituted cyclobutenes | bohrium.comorganic-chemistry.org |
| Palladium | Oxidative Borylation | Enallenes | Cyclobutene boronates | researchgate.net |
| Gold(I) | [2+2] Cycloaddition | Arylalkynes + Alkenes | Substituted cyclobutenes | researchgate.net |
| Copper | Tandem Conjugate Addition/Trapping | Cyclobutenones + Organometallics/Hydrosilanes | Chiral 3-substituted cyclobutenes | nih.gov |
| Cobalt | Tandem [2+2] Cycloaddition/Hydrovinylation | 1,3-Enynes + Ethylene (B1197577) | Vinylcyclobutenes | scispace.com |
Organocatalytic and Tandem Reaction Methodologies
Organocatalysis provides a metal-free alternative for the synthesis of cyclobutene derivatives, often enabling enantioselective transformations. nih.gov Tandem reactions, which combine multiple bond-forming events in a single operation, offer significant gains in efficiency and are frequently employed in both metal-catalyzed and organocatalytic systems. rsc.orgrsc.org
A key organocatalytic strategy involves the activation of this compound itself. For instance, a stereoselective one-pot double derivatization has been developed using a mild organic base catalyst like 4-dimethylaminopyridine (B28879) (DMAP). chemistryviews.org This tandem process involves an initial amidation of cyclobutene-1-carboxylic acid with a benzoxazolone, which generates a reactive cyclobutene carboxamide intermediate. This intermediate then undergoes an aza-Michael addition with a second equivalent of the benzoxazolone to yield β-N-heterocyclic cyclobutane carboximides with a defined trans geometry. chemistryviews.orgresearchgate.netresearchgate.net
Enantioselective synthesis has been achieved through sulfa-Michael additions to cyclobutene derivatives. Using a chiral cinchona squaramide organocatalyst, thiols can be added to cyclobutene esters and amides to generate thio-substituted cyclobutanes with high enantioselectivity. rsc.org This demonstrates the power of organocatalysis in controlling the stereochemistry of additions to the strained ring system. rsc.org
Tandem reactions often leverage the reactivity of in-situ generated intermediates. A powerful example is the Ag/Co relay-catalyzed tandem bohrium.combohrium.com-sigmatropic rearrangement/[2+2] cycloaddition of dipropargylphosphonates. rsc.org This process first forms an allene-alkyne intermediate that subsequently undergoes an intramolecular [2+2] cycloaddition to furnish complex bicyclic cyclobutene phosphonates. rsc.org Similarly, palladium catalysis can drive a tandem sequence of Sonogashira coupling, propargyl-allenyl isomerization, and [2+2] cycloaddition to construct benzooxepane-fused cyclobutenes from simple haloarenes and diynylic ethers. rsc.org
Reactions Involving the Unsaturated Cyclobutene Ring
The strained nature of the cyclobutene ring in this compound and its derivatives renders it susceptible to a variety of chemical transformations. These reactions primarily target the carbon-carbon double bond within the four-membered ring, leading to diverse molecular architectures.
[2+2] Cycloaddition Reactions (Intramolecular and Intermolecular)
[2+2] cycloaddition reactions represent a powerful tool for the construction of cyclobutane-containing frameworks. nih.gov These reactions can occur in both an intramolecular and intermolecular fashion, offering pathways to complex polycyclic and substituted cyclobutane systems.
Intramolecular [2+2] Cycloadditions: These reactions involve the tethering of an alkene or alkyne to the cyclobutene-containing molecule, followed by a cycloaddition event. For instance, intramolecular [2+2] cycloadditions of allenes with alkenes have been utilized to create rigid bicyclic structures. nih.gov In one documented case, a tandem ring-opening of a thiazoline (B8809763) with propargyl bromide led to an in-situ generated allene (B1206475) which then underwent an intramolecular [2+2] cycloaddition with an α,β-unsaturated methyl ester to form a cyclobutane-fused thiazolino-2-pyridone. nih.gov Visible-light-mediated energy-transfer catalysis has also enabled the intramolecular dearomative [2+2] cycloaddition of indoles or pyrroles with alkynes, yielding cyclobutene-fused indolizidines. chinesechemsoc.org
Intermolecular [2+2] Cycloadditions: These reactions occur between two separate molecular entities. Gold(I) and nickel catalysts have been shown to facilitate the intermolecular [2+2] cycloaddition of alkynes with alkenes to produce cyclobutene derivatives. nih.govorganic-chemistry.org For example, non-C2-chiral Josiphos digold(I) complexes have been used as catalysts for the enantioselective intermolecular [2+2] cycloaddition of terminal alkynes and alkenes. nih.govacs.org Similarly, a nickel-catalyzed intermolecular [2+2] cycloaddition of conjugated enynes with alkenes provides a selective route to cyclobutenes, avoiding common side reactions like oligomerization. organic-chemistry.org The photochemical [2+2] cycloaddition is another important method, particularly in the solid state, for synthesizing cyclobutane compounds. sci-hub.se This method has been employed in the synthesis of cyclobutane-based polyimidazolium products and other complex structures. sci-hub.se
| Catalyst/Condition | Reactants | Product Type | Reference |
| Gold(I) complexes | Terminal alkynes and alkenes | Enantioselective cyclobutenes | nih.govacs.org |
| Nickel(0) with IPr ligand | Conjugated enynes and alkenes | Cyclobutenes | organic-chemistry.org |
| Visible light/Iridium photosensitizer | Indole/pyrrole-tethered alkynes | Cyclobutene-fused indolizidines | chinesechemsoc.org |
| Thermal | Enamines and triazole-derived ketenimines | Cyclobutene-fused indolines | bohrium.com |
| Photochemical | Olefins in crystalline state | Cyclobutane derivatives | sci-hub.se |
Ring-Opening Reactions and Rearrangements
The inherent ring strain of the cyclobutene ring (approximately 31 kcal/mol) makes it prone to ring-opening reactions, which can be initiated by various stimuli, including catalysts and heat. beilstein-journals.org These reactions often lead to the formation of linear or larger cyclic structures.
Ring-opening can also be part of a tandem reaction sequence. For example, a reaction involving a thiazoline fused 2-pyridone with propargyl bromide resulted in the opening of the thiazoline ring, followed by subsequent cyclization. nih.gov Furthermore, the electrocyclic ring-opening of functionalized cyclobutenes to form dienoic acids has been observed, with the outcome depending on the nature of the substituents. d-nb.info In some cases, this ring-opening is spontaneous at room temperature. d-nb.info
Lewis acid-catalyzed rearrangements of strained cyclobutene-fused systems can lead to complex skeletal transformations. nih.gov These rearrangements are often driven by the relief of steric strain and can involve multiple consecutive steps, including ring-cleavage and intramolecular cyclizations. nih.gov
Electrophilic and Radical Addition Reactions Across the Double Bond
The double bond in the cyclobutene ring is susceptible to attack by both electrophiles and radicals. evitachem.com
Electrophilic Addition: The double bond can react with electrophiles, leading to a variety of addition products. evitachem.com This reactivity is a characteristic feature of alkenes. The presence of the carboxylic acid group can influence the regioselectivity of the addition. The carbonyl group of the carboxylic acid itself can also undergo electrophilic addition, particularly in the presence of acid or base catalysts, leading to the formation of gem-diols. libretexts.org
Radical Addition: Radical species can also add across the double bond of the cyclobutene ring. dtic.mil Photoredox catalysis has been employed to facilitate the radical addition of species derived from alkylboronic esters to electron-deficient alkenes, including cyclobutene derivatives, in a cascade process leading to the formation of cyclobutanes. nih.gov In a different approach, a radical cascade strategy starting from simple cyclobutanes has been developed to synthesize highly functionalized cyclobutenes, involving the cleavage of multiple C-H bonds. rsc.org Competition experiments have shown that cyclobutenes can be more reactive towards radical addition than highly strained bicyclo[1.1.0]butanes. rsc.org
Reactions at the Carboxylic Acid Functional Group
The carboxylic acid group of this compound provides a handle for a range of chemical transformations, including decarboxylation.
Decarboxylation Pathways and Alkene Formation
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key reaction of carboxylic acids. Oxidative decarboxylation methods can be employed to convert carboxylic acids into alkenes. scielo.org.boresearchgate.net
One approach involves the use of lead tetraacetate, often in the presence of a copper(II) catalyst, to promote the oxidative decarboxylation of monocarboxylic acids to form alkenes. scielo.org.bo Another method is the electrolysis of dicarboxylic acids, which can lead to the formation of highly strained unsaturated compounds. redalyc.org
A dual catalytic system involving a photoinduced acridine-catalyzed O-H hydrogen atom transfer (HAT) and a cobaloxime-catalyzed C-H HAT has been developed for the dehydrodecarboxylation of carboxylic acids to alkenes. nih.gov This method has been shown to be effective even for the formation of strained cyclobutene products. nih.gov Additionally, a direct, decarboxylative xanthylation of carboxylic acids has been reported, which proceeds via O-H HAT by amidyl radicals. nih.gov
Elucidation of Reaction Mechanisms
Computational Chemistry Studies (e.g., DFT Calculations of Transition States, Energy Profiles)
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the reaction mechanisms of cyclobutene derivatives. nih.govnih.gov DFT calculations allow for the modeling of transition states and the determination of reaction energy profiles, providing insights into the kinetic and thermodynamic feasibility of different reaction pathways. beilstein-journals.orgresearchgate.net
For instance, DFT studies have been employed to understand the stereoselective synthesis of cyclobutanes from the contraction of pyrrolidines, a reaction that proceeds through 1,4-biradical intermediates. acs.org These calculations revealed that the rate-determining step is the simultaneous cleavage of two C–N bonds, and the stereoretentive nature of the reaction is due to the higher energy barrier for radical rotation compared to cyclization. acs.org
In the context of hydrolysis, DFT calculations with explicit solvent models have been used to investigate the mechanisms of cyclobutane-fused lactone hydrolysis under both acidic and alkaline conditions. nih.gov These studies showed that the reaction proceeds via a BAC2 mechanism in alkaline conditions and an AAC2 mechanism in acidic conditions, both involving a tetrahedral intermediate. nih.gov The calculations also highlighted the significant role of solvent molecules in stabilizing intermediates and transition states through hydrogen bonding. nih.gov
Furthermore, computational studies on the electrocyclic ring-opening of 2-substituted cyclobutenecarboxylic acids have been conducted to predict the stability of the cyclobutene ring versus its dienoic acid isomer. researchgate.net These studies help in understanding the factors that control the reaction outcome based on the nature of the substituents. researchgate.net DFT calculations have also been used to predict reactivity and conformation, for example, by using Fukui indices to identify nucleophilic and electrophilic sites.
Table 1: Examples of DFT Applications in Studying Cyclobutane Reactivity
| Application | Method | Key Findings | Reference |
|---|---|---|---|
| Stereoselective cyclobutane synthesis | DFT | Identified the rate-determining step and rationalized stereoretention. | acs.org |
| Lactone hydrolysis mechanism | DFT with explicit solvent | Determined reaction pathways under acidic and basic conditions. | nih.gov |
| Electrocyclic ring-opening | DFT | Predicted product distribution based on substituent effects. | researchgate.net |
| Reactivity and conformation prediction | DFT (B3LYP/6-31G*) | Modeled ring puckering and identified reactive sites. | |
| Base-catalyzed reactions of cyclobutane-1,2-dione | DFT and ab initio | Elucidated reaction paths and activation energies. | beilstein-journals.org |
Experimental Approaches to Mechanistic Understanding (e.g., Kinetic Isotope Effects, Intermediates Trapping)
Experimental methods are crucial for validating the mechanistic proposals derived from computational studies. Techniques such as the measurement of kinetic isotope effects (KIEs) and the trapping of reaction intermediates provide direct evidence for proposed reaction pathways. libretexts.orgillinois.edu
The kinetic isotope effect is a powerful tool for determining the rate-limiting step of a reaction and probing the structure of the transition state. libretexts.org It involves comparing the reaction rates of molecules containing different isotopes of the same element, most commonly hydrogen and its isotope deuterium. libretexts.org A significant KIE (typically kH/kD > 2) suggests that the C-H bond is being broken in the rate-determining step. libretexts.org KIEs can be measured through competition experiments or by separate kinetic runs with isotopically labeled and unlabeled substrates. researchgate.net
Trapping experiments are designed to capture and identify transient intermediates in a reaction. For example, in reactions proposed to proceed through radical intermediates, radical trapping agents like 2,2,6,6-tetramethylpiperidinooxy (TEMPO) or 1,1-diphenylethylene (B42955) can be added to the reaction mixture. acs.orgrsc.org The formation of products derived from the trapping of the radical provides strong evidence for its existence as an intermediate. acs.orgrsc.org For instance, the inhibition of a reaction in the presence of TEMPO suggests a radical-mediated pathway. rsc.org
In a study on the copper-catalyzed radical cascade reaction of cyclobutanes, the addition of radical scavengers like TEMPO completely inhibited the formation of the desired cyclobutene product, indicating the involvement of radical intermediates. rsc.org Furthermore, the detection of a proposed intermediate, 1-aminocyclobutene, which could be further transformed into the final product, provided additional support for the proposed mechanism. rsc.org
Role of Ring Strain in Cyclobutene Reactivity
The inherent strain in the cyclobutane ring can be a thermodynamic driving force for reactions. rsc.org For example, ring-opening reactions of cyclobutenes to form 1,3-butadienes are driven by the release of this strain energy. numberanalytics.com This principle is utilized in various synthetic applications, such as ring-opening metathesis polymerization and photo-induced ring openings. wikipedia.org
The relief of ring strain is a key factor in the thermodynamics of C-C bond activation reactions involving cyclobutane rings. rsc.org However, activation strain analysis, a computational method that deconstructs the reaction barrier into the energy required to distort the reactants (strain) and the interaction energy between the distorted fragments, has shown that ring strain relief does not necessarily stabilize the transition state. rsc.org Instead, the reactivity is often governed by the stabilizing interactions between a metal center and the hydrocarbon ring system in the transition state. rsc.org
The unique strain of the cyclobutane ring can also influence the reactivity in other ways, such as in decarboxylation and esterification reactions, by creating distinct spatial arrangements that allow for selective interactions with nucleophiles. scbt.com
Table 2: Ring Strain Energies of Selected Cycloalkanes
| Cycloalkane | Ring Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Cyclopropane (B1198618) | 27 | masterorganicchemistry.com |
| Cyclobutane | 26.3 | wikipedia.org |
| Cyclopentane | 6.1 | rsc.org |
| Cyclohexane | -1.1 | rsc.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,1-Cyclobutanedicarboxylic acid |
| 1,3-Butadiene |
| 1-Aminocyclobutene |
| This compound |
| 2,2,6,6-tetramethylpiperidinooxy (TEMPO) |
| Dicyclohexylcarbodiimide (DCC) |
| Diethyl malonate |
| Ethyl malonate |
| Sulfoxide |
| Thionyl chloride |
Applications of 1 Cyclobutene 1 Carboxylic Acid in Advanced Organic Synthesis and Polymer Science
1-Cyclobutene-1-carboxylic Acid as a Versatile Building Block in Organic Synthesis
The unique chemical structure of this compound makes it a valuable starting material for a wide array of organic transformations. Its strained ring and functional handles allow chemists to access molecular scaffolds that are otherwise difficult to synthesize.
This compound serves as a fundamental precursor for a variety of intricate molecular structures. Its derivatives are key intermediates in the synthesis of other functionalized cyclobutane (B1203170) compounds, such as cyclobutylamine (B51885) and cyclobutanol. ontosight.ai The reactivity of the cyclobutene (B1205218) ring enables its use in cycloaddition reactions and ring-opening processes, leading to diverse molecular frameworks. smolecule.com For instance, it is a starting point for creating highly functionalized cyclobutene derivatives, including those that are diaminated, disulfonylated, or tribrominated, through copper-catalyzed radical cascade reactions. rsc.org
The compound is also instrumental in building more complex cyclic systems. It has been utilized as a precursor for the synthesis of various heterocycles like pyrroles, furans, and thiophenes. smolecule.com Furthermore, its role extends to the total synthesis of complex natural products, where the cyclobutane motif is a key structural element. smolecule.com
| Precursor | Resulting Scaffold/Molecule | Synthetic Strategy |
| This compound | Diaminated/Disulfonylated Cyclobutenes | Copper-catalyzed radical cascade |
| This compound | Cyclobutylamine, Cyclobutanol | Functional group interconversion |
| cis-Cyclobutane-1,2-dicarboxylic acid | Heterocycles (pyrroles, furans) | Multi-step synthesis |
| cis-Cyclobutane-1,2-dicarboxylic acid | Complex natural products | Total synthesis |
A significant application of this compound lies in the synthesis of biologically active molecules, particularly conformationally constrained amino acids and peptidomimetics. chemistryviews.org These modified amino acids are crucial in drug discovery, as they can induce specific secondary structures in peptides, enhancing their stability and biological activity. bohrium.com
The acid is a key starting material for producing various cyclobutane-based amino acids. chemistryviews.org For example, it can be converted to β-amino cyclobutane carboxamide derivatives through aza-Michael addition reactions. researchgate.net These derivatives are valuable intermediates for peptidomimetic structures. chemistryviews.orgresearchgate.net Research has demonstrated the synthesis of novel, non-proteinogenic constrained delta-amino acids like cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) from cyclobutane precursors. ucd.ie Furthermore, derivatives such as 1-aminocyclobutane-1-carboxylic acid (Ac4c) are incorporated into macrocyclic peptidomimetics to investigate their conformational effects and interaction with biological targets like melanocortin receptors. nih.gov
The synthesis of hybrid peptides, where cyclobutane amino acids are alternated with other residues like proline, has been explored to create highly compact and structured molecules. bohrium.comresearchgate.net These peptidomimetics have shown potential as cell-penetrating peptides. bohrium.com Additionally, derivatives of cyclobutane carboxylic acid have been used to synthesize radiolabeled amino acid analogs, such as syn- and anti-1-amino-3-[2-iodoethenyl]-cyclobutane-1-carboxylic acid (IVACBC), which are promising agents for SPECT brain tumor imaging. nih.govnih.gov
| Starting Material Derivative | Target Biological Structure | Key Application/Finding |
| This compound | β-N-Heterocyclic cyclobutane carboximides | Intermediates for peptidomimetics. chemistryviews.orgresearchgate.net |
| Cyclobutane precursors | cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) | Novel constrained delta-amino acid. ucd.ie |
| 1-Aminocyclobutane-1-carboxylic acid (Ac4c) | Macrocyclic peptidomimetics | Potent and selective ligands for human melanocortin receptors. nih.gov |
| (1R,2S)-3-Amino-2,2-dimethylcyclobutane-1-carboxylic acid | Hybrid γ,γ-peptides with L-proline | Formation of very compact, structured peptides. researchgate.net |
| 1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid esters | [¹²³I]IVACBC | Potential SPECT brain tumor imaging agents. nih.gov |
The carboxylic acid functional group is a crucial component in many agrochemicals, often impacting their solubility and biological activity. researchgate.net Derivatives of this compound and the broader class of cyclobutanecarboxylic acids are recognized as important building blocks in the synthesis of agrochemicals and other specialty chemicals. ontosight.aismolecule.comcymitquimica.com The unique cyclobutane structure can impart specific physical and biological properties to the final product. scbt.com While detailed examples for specific commercial agrochemicals are proprietary, the literature supports its role as a precursor in this field. The synthesis of new functionally substituted cyclopropane (B1198618) carboxylic acids, which are known to be effective regulators of ethylene (B1197577) biosynthesis in plants, has been developed using techniques initially established for cyclobutene carboxylic acid derivatives. ffhdj.com
Development of Catalysts and Ligands Incorporating this compound Derivatives
Derivatives of cyclobutane carboxylic acids, including those related to this compound, serve as valuable scaffolds for the synthesis of specialized ligands used in asymmetric catalysis. The rigid and conformationally constrained cyclobutane framework is a desirable feature in ligand design for achieving high levels of stereocontrol in metal-catalyzed reactions. nih.govnih.gov
A notable application is in palladium-catalyzed enantioselective C–H activation. nih.gov Chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands, which can be synthesized from cyclobutane precursors, have been successfully employed in the arylation and vinylation of cyclobutyl carboxylic amides. nih.gov These ligand-metal complexes facilitate the construction of molecules with multiple, contiguous chiral centers on the cyclobutane ring, a challenging synthetic task. nih.gov The development of these ligands has overcome previous limitations, enabling reactions on substrates containing α-hydrogen atoms and extending the methodology to include vinylation reactions. nih.gov
Furthermore, cyclobutane scaffolds are used to construct highly rigid polydentate ligands for coordinating metal cations. nih.gov For example, 1,3-disubstituted cyclobutane structures derived from norpinic acid have been used to synthesize tetra- and hexa-dentate ligands. nih.gov These ligands, incorporating moieties like picolinate, show an enhanced ability to coordinate with metal ions, making them useful for applications that require highly stable and kinetically inert metal complexes. nih.gov
In the realm of gold catalysis, phosphine (B1218219) ligands are crucial, and their structure can influence the reaction pathway of substrates containing a cyclobutane ring. For instance, in the cycloisomerization of an alkynylcyclobutane carboxylic acid, the choice of a specific phosphine ligand, [Au(JohnPhos)(NCMe)][SbF₆], was critical to prevent the opening of the cyclobutane ring, leading to the formation of cyclobutane-fused heterocyclic products in high yield. mdpi.com This highlights how ligands derived from or interacting with cyclobutane structures can direct the outcome of a catalytic transformation.
The versatility of the cyclobutane core is also demonstrated in the palladium-catalyzed synthesis of complex bicyclic lactones. rsc.org Here, different classes of ligands, such as mono-N-protected amino acids (MPAA) and pyridone-amines, can direct the reaction of bicyclo[1.1.1]pentane carboxylic acids toward different products, showcasing how external ligands control reactions on strained ring systems related to cyclobutanes. rsc.org
| Catalyst/Ligand System | Metal Center | Cyclobutane Derivative Utilized | Application/Reaction Catalyzed |
| MPAO Ligands | Palladium (Pd) | Cyclobutyl Carboxylic Amides | Enantioselective C(sp³)–H arylation and vinylation. nih.gov |
| Tetra- and Hexa-dentate Ligands | Not specified | 1,3-Disubstituted Cyclobutane Scaffolds | Coordination of metal cations for stable complexes. nih.gov |
| [Au(JohnPhos)(NCMe)][SbF₆] | Gold (Au) | Alkynylcyclobutane Carboxylic Acid | Cycloisomerization without ring-opening. mdpi.com |
| MPAA and Pyridone-amine Ligands | Palladium (Pd) | Bicyclo[1.1.1]pentane Carboxylic Acids | Diastereoselective synthesis of bicyclo[3.2.0]heptane lactones. rsc.org |
Theoretical and Computational Chemistry Studies on 1 Cyclobutene 1 Carboxylic Acid
Quantum Mechanical Analysis of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within 1-cyclobutene-1-carboxylic acid. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its molecular orbitals and bonding characteristics.
Natural Bond Orbital (NBO) analysis performed on derivatives such as esters of 1-cyclobutenecarboxylic acid reveals the charge distribution across the molecule. These calculations help in understanding the influence of the electron-withdrawing carboxylic acid group on the electron density of the cyclobutene (B1205218) ring, particularly at the C=C double bond. The interaction between the π-system of the double bond and the π-system of the carboxyl group is a key feature of its electronic structure, influencing the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting its behavior in pericyclic reactions and interactions with nucleophiles and electrophiles.
Conformational Landscapes and Ring Dynamics of the Cyclobutene System
The four-membered ring of cyclobutene is inherently strained and exhibits unique dynamic behavior. Computational studies on substituted cyclobutanes, such as cyclobutanecarboxylic acid, have utilized potential energy surface scans to identify stable conformers and the energy barriers between them. For this compound, the presence of the double bond imparts a degree of planarity to the ring that is not present in its saturated analog, cyclobutanecarboxylic acid.
Theoretical models can predict the preferred orientation of the carboxylic acid group relative to the plane of the ring. The key conformational question revolves around the rotation of the C-C single bond connecting the carboxyl group to the ring. This leads to different spatial arrangements, often described as s-cis or s-trans, with respect to the endocyclic double bond. Each conformation has a distinct energy level, and computational methods can calculate the relative energies and the rotational barriers, providing insight into the conformational flexibility of the molecule at different temperatures. Studies on related cyclic amino acids have shown that the flexibility of the backbone increases with ring size, a principle that highlights the rigidity of the four-membered cyclobutene system.
Reaction Pathway Modeling and Energy Barrier Calculations
Computational chemistry is instrumental in modeling the mechanisms of reactions involving this compound and its derivatives. A significant area of study is the Ring-Opening Metathesis Polymerization (ROMP), where the release of ring strain is a primary driving force.
DFT calculations at levels such as B3LYP/6-31G* have been used to analyze the regio- and stereochemical outcomes of the ROMP of 1-substituted cyclobutenes. These models map the entire reaction pathway, from the initial coordination of the monomer to the ruthenium catalyst, through the formation of a metallocyclobutane intermediate, to the final ring-opened product. Calculations can reveal why certain derivatives, like the esters and tertiary amides of 1-cyclobutenecarboxylic acid, undergo ring-opening but fail to polymerize. For instance, ab initio calculations showed that the ester oxygen can form a chelate with the ruthenium center, stabilizing the resulting carbene by approximately 7 kcal/mol and inhibiting further polymerization.
In other reaction types, such as photoredox-catalyzed radical additions, DFT calculations have been used to compare the reactivity of cyclobutenes with
Future Research Directions and Emerging Opportunities for 1 Cyclobutene 1 Carboxylic Acid
Innovations in Green and Sustainable Synthetic Methods
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For cyclobutene (B1205218) derivatives, research is increasingly focused on methods that minimize waste, reduce energy consumption, and eliminate hazardous reagents.
A significant advancement lies in the use of photocatalysis. Visible-light-mediated intramolecular dearomative [2+2] cycloaddition reactions have been developed for the synthesis of complex cyclobutene-fused indolizidines. chinesechemsoc.org This approach is sustainable and by-product-free, proceeding via an energy-transfer mechanism under mild conditions. chinesechemsoc.org Similarly, continuous gas-liquid biphasic photochemical cycloaddition represents a scalable and sustainable industrial method for producing cyclobutene intermediates. This technology has been shown to dramatically reduce the number of synthetic steps, avoid hazardous materials, and decrease waste by as much as 72% compared to traditional batch manufacturing processes. acsgcipr.org
Future efforts will likely expand the use of flow chemistry for [2+2] photopolymerization to create cyclobutane-based polymers. nih.gov Continuous flow reactors can significantly shorten reaction times, improve molecular weight control of polymers, and offer scalability that is challenging to achieve in batch reactions. nih.gov Furthermore, the synthesis of cyclobutane-containing dicarboxylic acids from bio-based starting materials, such as derivatives of hydroxycinnamic acid obtained from lignin, using clean [2+2] photocycloaddition methods, presents a promising avenue for creating sustainable alternatives to petroleum-derived diacids. und.edu The use of water-based solvent systems on innovative platforms like filter paper is also being explored to create eco-friendly protocols for synthesizing derivatives like squaramides. rsc.org
Research Highlights in Green Synthesis:
| Method | Key Features | Advantages | Reference |
| Visible-Light Photocatalysis | Intramolecular [2+2] cycloaddition of indole (B1671886)/pyrrole (B145914) derivatives. | Sustainable, by-product-free, high yields, mild conditions. | chinesechemsoc.org |
| Continuous Photochemical Cycloaddition | Gas-liquid biphasic reaction of maleic anhydride (B1165640) and ethylene (B1197577). | Scalable, reduced synthetic steps, elimination of hazardous reagents, 72% waste reduction. | acsgcipr.org |
| Bio-based Synthesis | [2+2] photocycloaddition of hydroxycinnamic acid derivatives. | Utilizes renewable biomass sources, creates alternatives to petroleum-based chemicals. | und.edu |
| Paper-Based Synthesis | Water-based solvent system on a filter paper platform. | Eco-friendly, avoids complex water removal and purification steps. | rsc.org |
Exploration of Unprecedented Reactivity Patterns and Transformations
The strained four-membered ring of 1-cyclobutene-1-carboxylic acid is a source of unique reactivity, enabling transformations that are not readily accessible with other scaffolds. Future research will continue to uncover novel reaction pathways and expand the synthetic utility of this versatile building block.
One area of active investigation is the development of tandem reactions. A novel, stereoselective one-pot derivatization of cyclobutene-1-carboxylic acid has been achieved through a mild, base-catalyzed amidation/aza-Michael addition protocol. chemistryviews.orgresearchgate.net This tandem reaction provides access to novel β-N-heterocyclic cyclobutane (B1203170) carboximides with a trans geometry, which can serve as intermediates for diverse derivatives, including peptidomimetic structures. chemistryviews.orgresearchgate.netunica.it
The exploration of metal-catalyzed reactions also reveals complex reactivity. Gold(I)-catalyzed reactions of alkynes with alkenes can lead to either cyclobutenes or 1,3-dienes, with the outcome influenced by subtle changes in the substrate's substitution pattern. acs.org This highlights the potential for catalyst and substrate control to direct reaction pathways toward desired complex products. The downstream transformations of synthesized cyclobutene-fused systems are also being explored, with successful examples of hydrogenation, hydrolysis, cyclopropanation, and epoxidation to rapidly assemble complex polycyclic molecules. chinesechemsoc.org
Furthermore, the fundamental reactivity of the cyclobutene ring itself is being studied under unconventional conditions. Mechanochemistry, the use of mechanical force to induce chemical reactions, has been used to drive the thermally forbidden disrotatory ring-opening of cyclobutene derivatives. rsc.org This approach makes these electrocyclic reactions more accessible for applications such as stress-responsive materials. rsc.orglifechemicals.com
Advancements in Materials Science Applications
The rigid and well-defined three-dimensional structure of the cyclobutane scaffold makes it an attractive component for advanced materials. Derivatives of this compound are being incorporated into polymers and functional materials with unique properties.
Cyclobutene polymers are of significant interest for applications in microelectronics as low-k dielectric insulating materials. google.com The development of efficient synthetic routes, such as the aforementioned continuous flow [2+2] photopolymerization, is crucial for producing well-defined and structurally complex cyclobutane-based polyesters and polyamides on a larger scale. nih.gov These polymers can exhibit enhanced thermal stability and specific mechanical properties. google.com For instance, the incorporation of cyclobutane units can lead to stress-responsive polymers. lifechemicals.com
Another burgeoning application is in the field of metal-organic frameworks (MOFs). Cyclobutane-1,1-dicarboxylic acid has been used as a ligand to construct lanthanide-based MOFs. sigmaaldrich.com These materials can exhibit interesting properties, such as the high luminescence quantum yield of a Eu³⁺-based MOF, which makes it a selective chemical sensor for detecting methanol. sigmaaldrich.com The extensive applications of dicarboxylic acids in polymers like alkyd resins and polyamides further underscore the potential of cyclobutane-based diacids derived from sustainable sources. und.edu
Emerging Applications in Materials Science:
| Application Area | Material Type | Key Properties & Potential Uses | Reference |
| Microelectronics | Cyclobutene Polymers | Low dielectric constant, high thermal stability; for use as insulating materials. | google.com |
| Smart Materials | Stress-Responsive Polymers | Mechanical force triggers chemical change (e.g., ring-opening). | rsc.orglifechemicals.com |
| Chemical Sensing | Metal-Organic Frameworks (MOFs) | High luminescence, selective detection of small molecules like methanol. | sigmaaldrich.com |
| Sustainable Polymers | Polyesters, Polyamides | Derived from bio-based cyclobutane dicarboxylic acids as alternatives to petroleum-based plastics. | und.edu |
Synergistic Approaches in Interdisciplinary Research Utilizing this compound Scaffolds
The versatility of the this compound scaffold makes it an ideal platform for interdisciplinary research, bridging organic synthesis with medicinal chemistry, biology, and materials science.
In the biomedical field, cyclobutane scaffolds are used to construct peptidomimetics, which are small molecules designed to mimic peptides. chemistryviews.org The rigid cyclobutane framework provides conformational constraint, a strategy often used in drug discovery to enhance biological activity and selectivity. chemistryviews.orglifechemicals.com The stereoselective synthesis of cyclobutane β-amino acids and their incorporation into novel chiral surfactants, gelators, and metal cation ligands are being explored for various biomedical purposes. mdpi.com
The synthesis of complex natural products containing the cyclobutane core represents another key area of interdisciplinary research. C–H functionalization logic is being applied as an unconventional strategy to build unsymmetrical cyclobutane dimers found in natural products like the piperarborenine family. nih.govacs.org This approach views the carboxylic acid group as a directing group to guide the selective formation of C-C bonds on the cyclobutane ring. nih.govacs.org Similarly, cyclobutene diesters are being used as key intermediates in the efficient and stereoselective synthesis of alkyl citrate (B86180) natural products, which exhibit a broad range of biological activities and are targets for drug development. publish.csiro.au These strategies combine advanced synthetic methods with the study and application of biologically active molecules.
Q & A
Q. What are the key considerations for synthesizing 1-Cyclobutene-1-carboxylic acid in the laboratory?
The synthesis involves reacting 1-bromocyclobutane with crushed potassium hydroxide in toluene under reflux (110°C), followed by acidification with sulfuric acid and purification via column chromatography (5% MeOH/DCM). Critical parameters include maintaining anhydrous conditions, precise stoichiometry (4.5 equiv KOH), and rapid post-synthesis storage at -20°C to prevent decomposition . Safety protocols (e.g., fume hood use, PPE) should align with guidelines for analogous cyclobutane derivatives, including avoiding strong oxidizers and ensuring proper ventilation .
Q. What characterization techniques are essential for verifying this compound purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy is primary:
- ¹H NMR (CDCl₃): Peaks at δ 9.71 (broad, COOH), 6.93 (alkene proton), and 2.75–2.49 (cyclobutane protons).
- ¹³C NMR : Signals at δ 166.6 (COOH), 149.7 (alkene carbons), and 27–29 (cyclobutane carbons). Compare data with literature values and use high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. How should researchers handle and store this compound safely?
Store in airtight containers at -20°C to minimize degradation. Use chemical-resistant gloves (nitrile), eye protection, and respiratory masks if handling powders. Work in a fume hood to avoid inhalation. Avoid contact with oxidizers (e.g., peroxides) due to potential exothermic reactions. Dispose of waste via approved hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives like benzyl 1-cyclobutene-1-carboxylate?
Derivatization often involves activating the carboxylic acid via thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with benzyl alcohol. Key optimizations include:
Q. What strategies address discrepancies in spectral data during structural analysis?
Contradictions in NMR/IR data may arise from residual solvents, tautomerism, or impurities. Mitigation steps:
Q. How can the instability of this compound be managed in long-term studies?
Stabilize the compound by:
Q. What methodologies are recommended for designing biologically active derivatives?
Target-specific modifications include:
- Amide formation : Coupling with amines for protease inhibition studies.
- Ring functionalization : Introducing electron-withdrawing groups (e.g., nitro) to modulate reactivity.
- Metal coordination : Exploring chelation with transition metals for catalytic applications. Computational modeling (DFT) can predict electronic effects and guide synthesis .
Methodological Best Practices
Q. How should experimental procedures be documented to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
Q. What literature review strategies are effective for identifying prior work on this compound?
Use databases like SciFinder and Reaxys with search terms: "this compound synthesis," "cyclobutene derivatives," and "strained ring carboxylic acids." Prioritize primary sources (peer-reviewed journals) over patents. Cross-reference citations in recent reviews to track evolving applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
